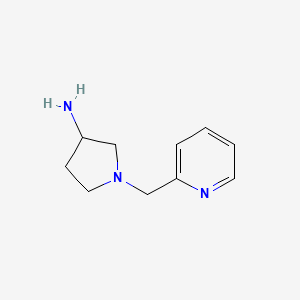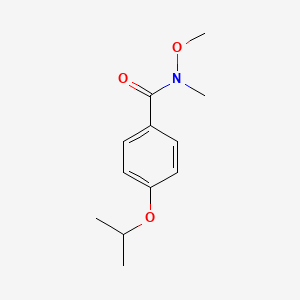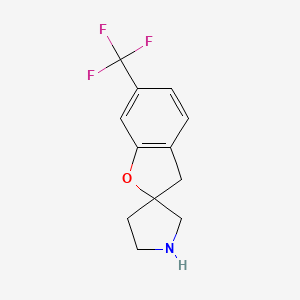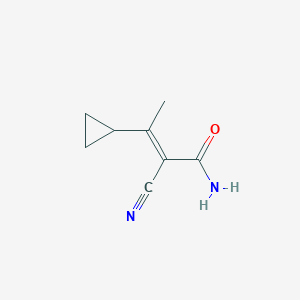![molecular formula C11H14O4S B14802285 (1S)-1-[(4-Methylbenzenesulfonyl)oxy]but-3-EN-1-OL](/img/structure/B14802285.png)
(1S)-1-[(4-Methylbenzenesulfonyl)oxy]but-3-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate is an organic compound that features a hydroxybutenyl group attached to a 4-methylbenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate typically involves the reaction of (S)-1-Hydroxybut-3-en-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(S)-1-Hydroxybut-3-en-1-ol+4-methylbenzenesulfonyl chloride→(S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate+HCl
Industrial Production Methods
Industrial production of (S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The double bond in the butenyl group can be reduced to a single bond using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The sulfonate group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Hydrogen gas with Pd/C or other hydrogenation catalysts.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of (S)-1-Buten-3-one-1-yl 4-methylbenzenesulfonate.
Reduction: Formation of (S)-1-Hydroxybutyl 4-methylbenzenesulfonate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, it acts as a substrate or intermediate, undergoing transformations catalyzed by enzymes or chemical reagents. The sulfonate group can serve as a leaving group in substitution reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
- Methyl benzenesulfonate
- Ethyl benzenesulfonate
- Methyl p-toluenesulfonate
- Ethyl p-toluenesulfonate
Uniqueness
(S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate is unique due to the presence of both a hydroxybutenyl group and a 4-methylbenzenesulfonate moiety. This combination imparts distinct reactivity and potential for diverse applications compared to simpler sulfonate esters.
Properties
Molecular Formula |
C11H14O4S |
|---|---|
Molecular Weight |
242.29 g/mol |
IUPAC Name |
[(1S)-1-hydroxybut-3-enyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H14O4S/c1-3-4-11(12)15-16(13,14)10-7-5-9(2)6-8-10/h3,5-8,11-12H,1,4H2,2H3/t11-/m0/s1 |
InChI Key |
ZXDKBHJTJJYXOT-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H](CC=C)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,12S)-3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one;hydrate](/img/structure/B14802208.png)
![3,3'-dimethyl-N,N'-bis[(E)-(5-nitrothiophen-2-yl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14802209.png)





![[(8aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylbut-2-enoate](/img/structure/B14802258.png)


![N-[(E)-(2-ethoxyphenyl)methylidene]-3-iodo-4-methylaniline](/img/structure/B14802262.png)

![4,4'-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate](/img/structure/B14802278.png)

